N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide
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Overview
Description
N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide typically involves the reaction of 2,4-difluoroaniline with 4-(4-fluorophenyl)piperazine in the presence of a coupling agent. Common reagents used in this synthesis include:
Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N’-Dicyclohexylcarbodiimide)
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: DMAP (4-Dimethylaminopyridine)
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Reactor design: Batch reactors with temperature and pressure control
Purification: Crystallization, chromatography
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO₄)
Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophilic substitution reactions with halides
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium
Reduction: LiAlH₄ in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules
Biology: Studied for its interactions with biological targets
Medicine: Potential therapeutic agent for neurological disorders
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide
- N-(2,4-Difluorophenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]butanamide
Uniqueness
N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
923024-78-6 |
---|---|
Molecular Formula |
C20H22F3N3O |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide |
InChI |
InChI=1S/C20H22F3N3O/c21-15-3-6-17(7-4-15)26-12-10-25(11-13-26)9-1-2-20(27)24-19-8-5-16(22)14-18(19)23/h3-8,14H,1-2,9-13H2,(H,24,27) |
InChI Key |
KFPRIJSJCDYKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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